Product packaging for tert-butyl (3S)-3-amino-3-phenylpropanoate(Cat. No.:CAS No. 120686-18-2)

tert-butyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B053875
CAS No.: 120686-18-2
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-amino-3-phenylpropanoate (CAS 120686-18-2) is a chiral β-amino acid ester with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol . Its structure features a tert-butyl ester group, a phenyl-substituted β-carbon, and an (S)-configured amino group. Key properties include:

  • Specific rotation: [α]ᴅ²⁰ = -22° (c = 1, CHCl₃) .
  • Storage: Requires storage below -20°C to maintain stability .
  • Applications: Widely used in asymmetric synthesis and pharmaceutical intermediates, particularly for introducing chiral centers in drug candidates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B053875 tert-butyl (3S)-3-amino-3-phenylpropanoate CAS No. 120686-18-2

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-18-2
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used at 5–10 mol% loading.

  • Solvent : Toluene or dichloromethane (DCM) under reflux (80–110°C).

  • Yield : 70–85% after 12–24 hours, with optical purity maintained at ≥98% ee.

Mechanism :

  • Protonation of the carboxylic acid carbonyl enhances electrophilicity.

  • Nucleophilic attack by tert-butyl alcohol forms a tetrahedral intermediate.

  • Elimination of water yields the tert-butyl ester.

Data Table 1: Optimization of Acid-Catalyzed Esterification

ParameterOptimal ValueImpact on Yield/Purity
Catalyst (H₂SO₄)8 mol%Maximizes rate without side reactions
Temperature100°CBalances reaction rate and decomposition
Reaction Time18 hoursEnsures >95% conversion
SolventTolueneEnhances tert-BuOH solubility

Enzymatic Resolution for Stereochemical Control

To achieve high enantiomeric excess (ee), lipase-mediated kinetic resolution is employed. This method resolves racemic mixtures by selectively esterifying the (S)-enantiomer.

Key Enzymes and Substrates

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Acyl Donor : Vinyl acetate or isopropenyl acetate.

  • Solvent System : Tert-butyl methyl ether (MTBE) at 30–40°C.

Advantages :

  • Selectivity : >99% ee for (S)-enantiomer.

  • Sustainability : Biocatalytic process reduces waste.

Data Table 2: Enzymatic Resolution Performance

MetricValueNotes
Enantiomeric Excess99.2% eeConfirmed via chiral HPLC
Conversion48%Theoretical maximum for resolution
Catalyst Reuse5 cyclesActivity retention >90%

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries like Evans oxazolidinones enable stereoselective formation of the (S)-configuration. This method is favored for multi-gram syntheses.

Synthetic Pathway:

  • Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled to 3-phenylpropanoic acid.

  • Amination : Stereoselective introduction of the amino group using NH₃/Zn(BH₄)₂.

  • Esterification : tert-Butyl group incorporation via DCC/DMAP coupling.

  • Auxiliary Removal : LiOH-mediated hydrolysis.

Data Table 3: Performance Metrics for Asymmetric Synthesis

StepYieldPurity (HPLC)Stereoselectivity
Auxiliary Coupling92%98%N/A
Amination85%95%97% ee
Esterification88%99%N/A

Industrial-Scale Continuous Flow Synthesis

Flow chemistry enhances reproducibility and safety for large-scale production. Microreactors enable precise control over residence time and temperature.

Key Features :

  • Reactor Type : Corning Advanced-Flow™ Reactor.

  • Conditions : 120°C, 10 bar pressure, 2-minute residence time.

  • Catalyst : Heterogeneous Amberlyst-15 (ion-exchange resin).

Data Table 4: Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time18 hours2 minutes
Yield82%89%
Energy ConsumptionHighReduced by 60%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball milling achieves esterification without volatile organic compounds (VOCs).

Procedure :

  • Mix (3S)-3-amino-3-phenylpropanoic acid, tert-butyl alcohol, and p-TsOH in a 1:1.2:0.1 molar ratio.

  • Mill at 30 Hz for 2 hours using stainless-steel balls.

Outcomes :

  • Yield : 78% with 96% ee.

  • Waste Reduction : 90% lower solvent use compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or other oxidation products.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active amino acid. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Enantiomeric and Racemic Variants

Compound Name CAS RN Molecular Formula Specific Rotation Key Differences
(R)-tert-Butyl 3-amino-3-phenylpropanoate 161671-34-7 C₁₃H₁₉NO₂ Not reported Enantiomer with opposite configuration; impacts biological activity and synthetic pathways .
(±)-Methyl 3-amino-3-phenylpropanoate 37088-66-7 (S-form) C₁₀H₁₃NO₂ N/A (racemic) Smaller methyl ester group reduces steric hindrance, increasing hydrolysis susceptibility compared to tert-butyl .

Key Findings :

  • The tert-butyl group in the (3S)-isomer enhances steric protection , improving stability against enzymatic or chemical degradation compared to methyl esters .
  • Enantiomeric purity (e.g., (S)- vs. (R)-) is critical for biological activity; for example, (S)-isomers often show higher affinity in enzyme-catalyzed reactions .

Substituent-Modified Derivatives

Compound Name CAS RN Substituent Molecular Weight Key Features
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 925889-77-6 4-(Trifluoromethyl)benzyl 303.32 Electron-withdrawing CF₃ group alters electronic properties, enhancing binding to hydrophobic targets .
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride 1245606-65-8 3-Chlorophenyl 250.12 Chlorine substituent improves metabolic stability and lipophilicity .
tert-Butyl (S)-2-((Boc)amino)-3-(2-(tosyloxy)ethyl)phenylpropanoate Not reported Tosyloxyethyl 526.23 (from intermediate) Bulky tosyl group facilitates selective deprotection in multi-step syntheses .

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance metabolic stability and target affinity in drug candidates .
  • Bulky substituents (e.g., tosyl) enable controlled reactivity in complex syntheses .

Chain Length and Functional Group Variations

Compound Name CAS RN Chain Length Functional Group Molecular Weight
tert-Butyl (3S)-3-aminobutanoate 161105-54-0 C4 Shorter chain 159.22
tert-Butyl (3S)-3-amino-4-phenylbutanoate 120686-17-1 C4 Additional methylene 235.31

Key Findings :

  • Shorter chains (e.g., C4 vs. C3) reduce steric bulk, increasing conformational flexibility .
  • Extended chains (e.g., 4-phenylbutanoate) may improve binding to elongated enzyme active sites .

Ester Group Comparisons

Compound Name CAS RN Ester Group Stability Solubility
Ethyl 3-amino-3-phenylpropanoate 6335-76-8 Ethyl Moderate Higher in polar solvents
tert-Butyl (3S)-3-amino-3-phenylpropanoate 120686-18-2 tert-Butyl High Lower due to hydrophobicity

Key Findings :

  • tert-Butyl esters are more stable against hydrolysis than ethyl or methyl esters due to steric hindrance .
  • Ethyl esters offer better solubility in aqueous systems, useful in certain reaction conditions .

Biological Activity

tert-butyl (3S)-3-amino-3-phenylpropanoate , also known by its CAS number 120686-18-2, is an organic compound classified as an amino acid ester. It features a tert-butyl group, an amino group, and a phenyl group attached to a propanoate backbone. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its unique structural characteristics and biological activity.

Physical Properties

PropertyValue
AppearanceClear colorless to light brown liquid
Refractive Index1.4960 to 1.4990 (20°C, 589 nm)
Specific Optical Rotation-17° to -22° (20°C, c=1, CHCl₃)
Purity≥96%

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions with aromatic residues, enhancing its binding affinity to biological targets .

Target Enzymes:

  • Ribonuclease pancreatic
  • Triosephosphate isomerase
  • Methionine aminopeptidase 2
  • Biphenyl-2,3-diol 1,2-dioxygenase

These interactions suggest that the compound may influence several biochemical pathways, including protein synthesis and degradation, glycolysis, and aromatic compound metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The bulky tert-butyl group may affect absorption and distribution in biological systems. Studies indicate that compounds with similar structures often exhibit varied metabolic pathways depending on their functional groups .

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the development of pharmaceuticals due to its ability to enhance the efficacy of certain drug formulations.

Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme activities significantly. For instance, studies involving microbial lipases have shown that the compound can enhance enantioselectivity in reactions involving chiral substrates .

Example Study:

A study conducted by Liu et al. explored the use of this compound in enzyme-catalyzed reactions aimed at synthesizing optically active forms of nonsteroidal anti-inflammatory drugs (NSAIDs). The results indicated improved yields and selectivity when using specific lipases immobilized with this compound as a substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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